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molecular formula C14H19Cl B8528969 alpha-Methyl-para-cyclohexyl-benzyl chloride

alpha-Methyl-para-cyclohexyl-benzyl chloride

Cat. No. B8528969
M. Wt: 222.75 g/mol
InChI Key: TZTXHCXTDRRXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04062973

Procedure details

1-(3'-Chloro-4'-cyclohexyl-phenyl)-1-chloro-ethane, an oil, Rf -value 0.8 on carrier A with cyclohexane/ethyl acetate =4/1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:14]([Cl:16])[CH3:15])[CH:5]=[CH:6][C:7]=1[CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1>C1CCCCC1.C(OCC)(=O)C>[CH:8]1([C:7]2[CH:2]=[CH:3][C:4]([CH:14]([Cl:16])[CH3:15])=[CH:5][CH:6]=2)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1C1CCCCC1)C(C)Cl
Step Two
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)C1=CC=C(C=C1)C(C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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